2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one
Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dithiolane with aniline derivatives, followed by oxidative cyclization. The reaction conditions often require the use of strong oxidizing agents and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is unique due to its specific structural modifications, which can impart different chemical and biological properties compared to its analogs. These modifications can enhance its stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2)7-10-13(11(16)8-14)17-12-6-4-3-5-9(12)15-10/h3-6,15H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVBTRWHZAXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321370 | |
Record name | 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39853-58-2 | |
Record name | 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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